Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
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Overview
Description
Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of noble metal porphyrins. These compounds are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications. The compound features a platinum ion coordinated with a porphyrin ring substituted with pentafluorophenyl groups, which enhances its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of a porphyrin precursor with a platinum salt under controlled conditions. One common method includes the use of platinum(II) chloride and the porphyrin ligand in a solvent such as dichloromethane or chloroform. The reaction is often carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) species, while substitution reactions can result in modified porphyrin complexes with different functional groups .
Scientific Research Applications
Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in the study of metalloproteins and enzyme mimetics.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves its ability to interact with various molecular targets through coordination chemistry. The platinum ion can form stable complexes with biological molecules, influencing their function and activity. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin: Similar structure but without the decahydro modification.
Palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin: Contains palladium instead of platinum.
Ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin: Contains ruthenium instead of platinum.
Uniqueness
The uniqueness of Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide lies in its enhanced stability and reactivity due to the presence of pentafluorophenyl groups and the decahydro modification. These features make it particularly suitable for applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C44H18F20N4Pt |
---|---|
Molecular Weight |
1177.7 g/mol |
IUPAC Name |
platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H18F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-10,15-20,65,68H;/q-2;+2 |
InChI Key |
HECRYJMOTHGAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(C3=CC=C([N-]3)C(C4C=CC(N4)C(C5=CC=C([N-]5)C(C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] |
Origin of Product |
United States |
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